L-161240 was developed as part of a series of compounds aimed at inhibiting LpxC, a zinc-dependent deacetylase crucial for bacterial survival. Its classification falls under the category of antibacterial agents, specifically targeting the lipid A biosynthetic pathway, making it a valuable candidate in the fight against multidrug-resistant Gram-negative infections.
The synthesis of L-161240 involves several key steps that utilize established organic chemistry techniques. The compound is derived from earlier analogs and was synthesized using a combination of hydroxamate chemistry and oxazoline formation.
These synthetic methods are characterized by careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of L-161240.
The molecular structure of L-161240 can be described as follows:
The crystal structure analysis reveals that:
L-161240 primarily acts through its inhibition of LpxC, affecting bacterial growth by disrupting lipid A biosynthesis. Key aspects include:
In vitro assays have demonstrated that:
L-161240 functions as a competitive inhibitor of LpxC by mimicking the natural substrate. Its mechanism can be summarized as follows:
L-161240 possesses distinct physical and chemical properties:
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been used to confirm its structure and purity.
L-161240 has several promising applications:
The accelerating crisis of antimicrobial resistance (AMR) poses a critical threat to global health, with multi-drug-resistant (MDR) Gram-negative bacteria representing a particularly challenging frontier. Pathogens such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp. have evolved mechanisms to evade conventional antibiotics through efflux pumps, membrane permeability barriers, and enzyme-mediated degradation. These adaptations render last-resort antibiotics like carbapenems increasingly ineffective, contributing to high mortality rates in clinical settings [2] [4]. The Centers for Disease Control and Prevention (CDC) classifies several Gram-negative pathogens as "urgent threats," underscoring the need for novel therapeutic strategies that bypass existing resistance mechanisms [7].
L-161240 emerges as a pioneering compound in this landscape—a synthetic hydroxamic acid derivative designed to inhibit LpxC, an enzyme essential for lipid A biosynthesis. Its discovery marked a strategic shift toward targeting conserved bacterial pathways absent in humans, thereby minimizing off-target effects and overcoming conventional resistance [1] [4]. Unlike broad-spectrum antibiotics, L-161240 exemplifies targeted pathogen-selective inhibition, with potent activity against wild-type E. coli (MIC: 1–3 µg/mL) but limited efficacy against P. aeruginosa due to intrinsic structural differences in LpxC [2] [4].
Table 1: Key MDR Gram-Negative Pathogens and Resistance Challenges
Pathogen | Resistance Mechanisms | Clinical Impact |
---|---|---|
E. coli | Extended-spectrum β-lactamases (ESBLs) | Urinary/abdominal infections |
P. aeruginosa | Efflux pumps, porin mutations | Pneumonia, sepsis in immunocompromised |
K. pneumoniae | Carbapenemases (KPC) | Nosocomial infections |
A. baumannii | LPS-independent viability | Device-associated infections |
Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS), embedding within the outer membrane of Gram-negative bacteria to form an impermeable barrier. This asymmetric bilayer excludes hydrophobic toxins and antibiotics, conferring innate resistance. The Raetz pathway—a nine-step conserved enzymatic cascade—orchestrates lipid A assembly, making it an ideal target for disrupting membrane integrity and bacterial viability [3] [7] [9]. Key features of this pathway include:
L-161240 capitalizes on this pathway by inhibiting LpxC, the enzyme catalyzing the first committed step. This strategy bypasses efflux-mediated resistance, as lipid A synthesis occurs intracellularly [4] [5].
Table 2: Key Enzymes in the Raetz Pathway of Lipid A Biosynthesis
Enzyme | Function | Subcellular Localization |
---|---|---|
LpxA | Transfers R-3-hydroxymyristoyl to UDP-GlcNAc | Cytoplasmic |
LpxC | Deacetylates UDP-3-O-acyl-GlcNAc | Cytoplasmic (inner membrane) |
LpxD | Incorporates secondary acyl chain | Cytoplasmic |
MsbA | Flips lipid A-core to periplasmic leaflet | Inner membrane ABC transporter |
LpxC [UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase] is a zinc-dependent metalloamidase that catalyzes the removal of an acetyl group from UDP-3-O-acyl-GlcNAc. This irreversible reaction commits uridine nucleotides to lipid A synthesis rather than peptidoglycan formation [2] [4]. Key biochemical attributes include:
L-161240’s antibacterial activity stems from lipid A depletion, which:
Table 3: Biochemical and Functional Profile of L-161240
Parameter | Value/Characteristic | Significance |
---|---|---|
IC50 (E. coli LpxC) | 30 nM | High-affinity zinc chelation |
MIC (wild-type E. coli) | 1–3 µg/mL | Bactericidal at low concentrations |
Species selectivity | Active vs. Enterobacteriaceae | Ineffective against P. aeruginosa |
Mode of action | LpxC inhibition → lipid A depletion | Membrane disruption & toxic intermediate buildup |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: